REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[NH2:8].[CH:9]([N:12]([CH:21]([CH3:23])[CH3:22])[C:13](=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([CH3:11])[CH3:10].B(O)O.C(=O)([O-])[O-].[K+].[K+].CCO>C1(C)C=CC=CC=1.O>[NH2:8][C:7]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:19]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:13]([N:12]([CH:9]([CH3:10])[CH3:11])[CH:21]([CH3:22])[CH3:23])=[O:20] |f:1.2,3.4.5|
|
Name
|
|
Quantity
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1.4 g
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Type
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reactant
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Smiles
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BrC=1C=NC=CC1N
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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C(C)(C)N(C(C1=CC=CC=C1)=O)C(C)C.B(O)O
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Name
|
|
Quantity
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2.2 g
|
Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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80 mL
|
Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
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CCO
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Name
|
tetrakistriphenylphosphine palladium (0)
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Quantity
|
350 mg
|
Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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This mixture was evacuated
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Type
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ADDITION
|
Details
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refilled with nitrogen several times
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Type
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CUSTOM
|
Details
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the organic layer was partitioned
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc (2×100 mL)
|
Type
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DRY_WITH_MATERIAL
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Details
|
the combined organics were dried with Na2CO3
|
Type
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CONCENTRATION
|
Details
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concentrated
|
Type
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CUSTOM
|
Details
|
The crude reaction product
|
Type
|
CUSTOM
|
Details
|
was triturated with diethyl ether (25 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The resulting solid (2.0 g, 83%) was collected
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=NC=C1)C1=C(C(=O)N(C(C)C)C(C)C)C=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |